molecular formula C21H28N2O3S2 B12781149 3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin monomethanesulfonate CAS No. 84964-83-0

3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin monomethanesulfonate

Cat. No.: B12781149
CAS No.: 84964-83-0
M. Wt: 420.6 g/mol
InChI Key: WPCWKHOGHHGQSW-UHFFFAOYSA-N
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Description

3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin monomethanesulfonate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a dibenzo(b,f)thiepin core, a piperazine ring, and a methanesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin monomethanesulfonate typically involves multiple steps:

    Formation of the Dibenzo(b,f)thiepin Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dibenzo(b,f)thiepin structure.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the dibenzo(b,f)thiepin core.

    Methylation: The methyl groups are introduced via methylation reactions using methylating agents such as methyl iodide.

    Formation of the Monomethanesulfonate Salt: The final step involves the reaction of the compound with methanesulfonic acid to form the monomethanesulfonate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to corresponding amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin monomethanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate binding affinities and reaction mechanisms.

Medicine

The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin monomethanesulfonate involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, modulating their activity. The compound may also influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin hydrochloride
  • 3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin sulfate
  • 3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin phosphate

Uniqueness

The monomethanesulfonate salt of 3-Methyl-11-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin is unique due to its enhanced solubility and stability compared to other salts. This makes it more suitable for certain applications, particularly in pharmaceutical formulations.

Properties

CAS No.

84964-83-0

Molecular Formula

C21H28N2O3S2

Molecular Weight

420.6 g/mol

IUPAC Name

methanesulfonic acid;1-methyl-4-(2-methyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine

InChI

InChI=1S/C20H24N2S.CH4O3S/c1-15-7-8-17-18(22-11-9-21(2)10-12-22)14-16-5-3-4-6-19(16)23-20(17)13-15;1-5(2,3)4/h3-8,13,18H,9-12,14H2,1-2H3;1H3,(H,2,3,4)

InChI Key

WPCWKHOGHHGQSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(CC3=CC=CC=C3S2)N4CCN(CC4)C.CS(=O)(=O)O

Origin of Product

United States

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